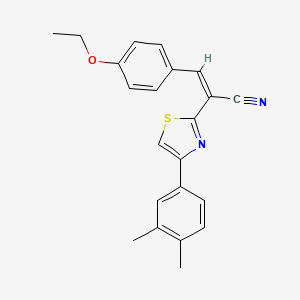

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile

Description

(Z)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile is a heterocyclic compound featuring a thiazole core substituted with a 3,4-dimethylphenyl group at the 4-position and an acrylonitrile moiety bearing a 4-ethoxyphenyl group at the β-position.

Key structural features include:

- 3,4-Dimethylphenyl group: Electron-donating methyl groups may stabilize the thiazole ring and modulate solubility.

- 4-Ethoxyphenyl acrylonitrile: The ethoxy group contributes to hydrophobicity, while the nitrile group offers hydrogen-bonding acceptor properties.

Properties

IUPAC Name |

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2OS/c1-4-25-20-9-6-17(7-10-20)12-19(13-23)22-24-21(14-26-22)18-8-5-15(2)16(3)11-18/h5-12,14H,4H2,1-3H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHGCRWUXQSTQC-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation reaction with 4-ethoxybenzaldehyde in the presence of a base to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethoxyphenyl group.

Reduction: Reduction reactions may target the acrylonitrile group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.

Biology and Medicine

Drug Development: Due to their biological activity, thiazole derivatives are explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents.

Biological Probes: They can be used as probes to study biological processes.

Industry

Agriculture: Some thiazole derivatives are used in the development of agrochemicals.

Dyes and Pigments: These compounds can be used in the synthesis of dyes and pigments due to their chromophoric properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the Thiazole-Acrylonitrile Family

Compounds with thiazole-acrylonitrile backbones are explored for diverse applications, including fluorescence and sensing.

Key Differences :

- Electronic Effects : The target compound’s 4-ethoxyphenyl group is electron-donating, contrasting with fluorophenyl (electron-withdrawing in ) or nitrophenyl (strongly electron-withdrawing in ).

- Solubility : The ethoxy group in the target compound increases hydrophobicity compared to hydroxy-containing analogues (e.g., ).

Pyrazoline Derivatives with Shared Substituents

Pyrazoline derivatives in share the 3,4-dimethylphenyl and 4-alkoxyphenyl motifs but differ in core structure:

| Compound Name | Core Structure | Alkoxy Chain | Melting Point (°C) | Rf Value | Yield (%) |

|---|---|---|---|---|---|

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline | Pyrazoline | Butyloxy | 126–130 | 0.87 | 84–86 |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline | Pyrazoline | Pentyloxy | 121–125 | 0.89 | 84–86 |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline | Pyrazoline | Heptanoyloxy | 121–125 | 0.89 | 84–86 |

Comparison with Target Compound :

- Thermal Stability : Pyrazolines exhibit lower melting points (121–130°C) compared to rigid acrylonitriles, which likely have higher melting points due to stronger π-stacking.

- Chromatographic Behavior : Similar Rf values (0.87–0.89) suggest comparable polarity despite varying alkoxy chains, possibly due to dominant contributions from the aromatic systems .

Fluorescence-Active Acrylonitriles

highlights acrylonitriles with carbazole and diphenylamino groups, such as (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile. These compounds exhibit:

- Planar vs. Propeller Structures: Planar carbazole derivatives show aggregation-induced emission (AIE), while diphenylamino derivatives adopt propeller conformations with twisted intramolecular charge transfer (TICT).

- Solid-State Fluorescence : The target compound’s ethoxyphenyl group may promote similar AIE effects, but its lack of extended π-systems (e.g., carbazole) likely reduces fluorescence intensity .

Biological Activity

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile is a synthetic organic compound belonging to the thiazole derivative class. Its unique structural features, including a thiazole ring and an acrylonitrile moiety, suggest potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on diverse research findings.

Structural Characteristics

The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur. The structure includes:

- A thiazole ring substituted with a 3,4-dimethylphenyl group .

- An ethoxyphenyl group attached to the acrylonitrile moiety.

These features may enhance its interaction with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity:

- Anticancer Properties : Research suggests that compounds with similar thiazole structures have shown efficacy against various cancer cell lines. The presence of electron-donating groups like methyl and ethoxy may enhance cytotoxicity.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, as indicated by its structural similarities to known anti-inflammatory agents.

Anticancer Activity

A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results showed that compounds with similar thiazole structures exhibited IC50 values in the low micromolar range against several cancer cell lines, including HT29 and Jurkat cells. The presence of the 3,4-dimethyl substitution was critical for enhancing cytotoxic activity .

| Compound Name | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | HT29 |

| Compound B | 1.98 ± 1.22 | Jurkat |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its effects may involve:

- Inhibition of cell proliferation : Similar compounds have been shown to interfere with pathways regulating cell cycle progression.

- Induction of apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of substituents that potentially enhance its biological activity compared to other thiazole derivatives.

| Similar Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-(3,4-dimethylphenyl)thiazole | Thiazole ring with dimethyl substitution | Anticancer properties |

| Ethoxy-substituted phenyl acrylonitriles | Acrylonitrile with varied substitutions | Potential anti-inflammatory effects |

Q & A

Q. What are the primary synthetic routes for synthesizing (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile?

- Methodological Answer: The compound is synthesized via a multi-step process:

Thiazole Ring Formation : React 3,4-dimethylphenacyl bromide with thiourea under reflux to form the thiazole core .

Acrylonitrile Moiety Introduction : Perform a Knoevenagel condensation between the thiazole intermediate and 4-ethoxybenzaldehyde using a base (e.g., piperidine) under reflux in ethanol. This step requires precise temperature control (60–80°C) and monitoring via TLC/HPLC to confirm reaction completion .

- Key Considerations : Optimize molar ratios (e.g., 1:1.2 aldehyde-to-thiazole) to minimize side products.

Q. How is the stereochemical configuration (Z) confirmed in this compound?

- Methodological Answer : The (Z)-configuration is validated using:

- X-ray Crystallography : Resolves spatial arrangement of substituents around the double bond .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) between olefinic protons; (Z)-isomers typically exhibit smaller values (<12 Hz) due to cis geometry .

- Comparative Analysis : Contrast spectral data with known (E)-isomers (e.g., NOESY for proximity of aromatic protons) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., 3,4-dimethylphenyl vs. 4-ethoxyphenyl) influence biological activity?

- Methodological Answer : Conduct Structure-Activity Relationship (SAR) Studies :

Substituent Variation : Synthesize analogs with halogen, nitro, or methoxy groups at different positions.

Bioactivity Assays : Test against cancer cell lines (e.g., MCF-7) to compare IC values. For example:

- 3,4-Dimethylphenyl : Enhances lipophilicity, improving membrane permeability .

- 4-Ethoxyphenyl : Electron-donating ethoxy group stabilizes π-π interactions with enzyme active sites (e.g., tyrosine kinases) .

- Data Analysis : Use molecular docking to correlate substituent effects with binding affinity .

Q. How can contradictory data in reaction yields (e.g., 60% vs. 85%) be resolved during scale-up synthesis?

- Methodological Answer : Process Optimization Strategies :

- Continuous Flow Reactors : Improve heat/mass transfer for Knoevenagel condensation, reducing side reactions .

- Catalyst Screening : Test bases like DBU or ionic liquids to enhance reaction efficiency .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

- Case Study : A 20% yield increase was achieved by switching from batch to flow conditions in analogous thiazole syntheses .

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS requires m/z 367.1345) .

- NMR : Identify acrylonitrile carbons (~110–120 ppm) and thiazole ring carbons (~150–160 ppm) .

- IR Spectroscopy : Detect nitrile stretching (~2220 cm) and C-S bonds (~680 cm) .

Q. What strategies mitigate instability of the acrylonitrile moiety during storage?

- Methodological Answer :

- Storage Conditions : Use amber vials under inert gas (N) at –20°C to prevent photodegradation and hydrolysis .

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit polymerization .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with HPLC purity checks at intervals .

Experimental Design & Data Analysis

Q. How to design a crystallization protocol for X-ray-quality single crystals?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) with slow evaporation at 4°C .

- Seeding : Introduce microcrystals from analogous compounds to induce nucleation .

- Case Study : (Z)-3-(3,4-dimethoxyphenyl) analogs crystallized in monoclinic P2/c space groups with Z’=1 .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify electrophilic centers (e.g., acrylonitrile β-carbon) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to assess susceptibility to hydrolysis .

- Software : Gaussian 16 with B3LYP/6-311+G(d,p) basis set for energy minimization .

Contradiction Resolution

Q. Conflicting reports on biological activity: How to validate anticancer potential?

- Methodological Answer :

- Standardized Assays : Use NCI-60 cell line panels with dose-response curves (1 nM–100 μM) .

- Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

- Control Compounds : Compare with tamoxifen or doxorubicin in parallel assays .

Q. Discrepancies in reaction mechanisms for thiazole ring formation: How to clarify?

- Methodological Answer :

- Isotopic Labeling : Use -thiourea to track nitrogen incorporation into the thiazole ring .

- Kinetic Studies : Monitor intermediates via stopped-flow NMR to identify rate-determining steps .

- Theoretical Validation : Match experimental data with proposed mechanisms using Eyring plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.